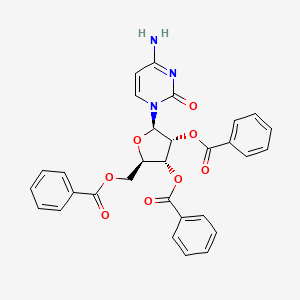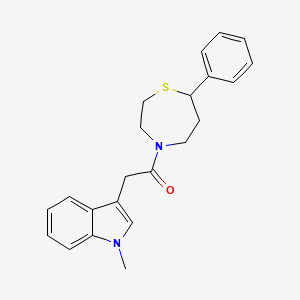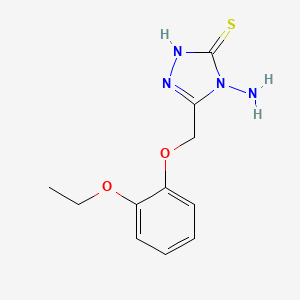
4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol (EPT) is a novel small molecule that has been used in a variety of scientific research applications. EPT is a heterocyclic compound with a five-membered ring structure that is composed of nitrogen, sulfur, and oxygen atoms. It has a molecular weight of 270 g/mol and is soluble in water and organic solvents. EPT has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in a wide range of lab experiments to study its mechanism of action and to assess its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol". These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activities against tested microorganisms. This research highlights the potential of 1,2,4-triazole derivatives in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
Another significant application involves the anticancer evaluation of 1,2,4-triazole derivatives. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from a precursor similar to the mentioned compound and tested them against a panel of 60 cancer cell lines. Four of these compounds demonstrated potential anticancer activity, highlighting the importance of 1,2,4-triazole derivatives in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Material Science Applications
The compound has also been studied for its application in material science, particularly in the synthesis and characterization of new materials with desirable physical properties. Nadeem et al. (2017) synthesized and characterized a derivative for its photophysical properties, demonstrating its potential in developing materials with specific luminescent and nonlinear optical properties (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Corrosion Inhibition
Chauhan et al. (2019) explored the application of a derivative as a corrosion inhibitor for copper, demonstrating its effectiveness in protecting copper surfaces from corrosion in saline environments. This study highlights the potential of such compounds in the development of new corrosion inhibitors (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Mechanism of Action
Target of Action
It is suggested that similar compounds play a role in the treatment of depression . They are often involved in the modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
Similar compounds are known to prevent the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine by binding to monoamine oxidase . This action elevates their levels in nerve endings, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
Similar compounds are known to influence the monoaminergic system, affecting the levels of neurotransmitters in the central nervous system .
Result of Action
Similar compounds are known to elevate the levels of key neurotransmitters in nerve endings, potentially aiding antidepressant effects .
properties
IUPAC Name |
4-amino-3-[(2-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-2-16-8-5-3-4-6-9(8)17-7-10-13-14-11(18)15(10)12/h3-6H,2,7,12H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBMYEXIYXAMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


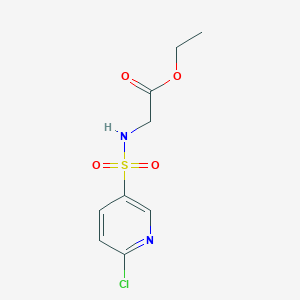
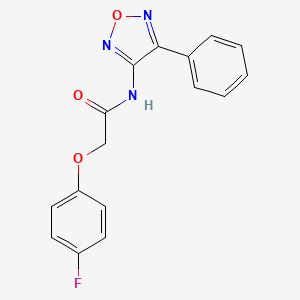
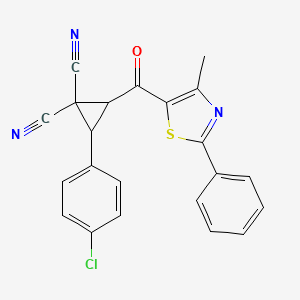
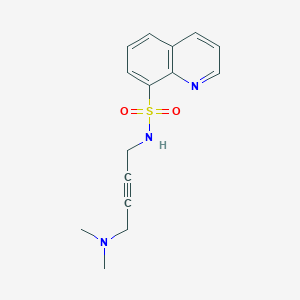

![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)
![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)


